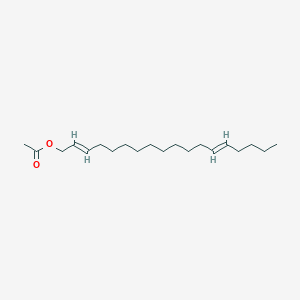

5Z,7E-Dodecadienyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

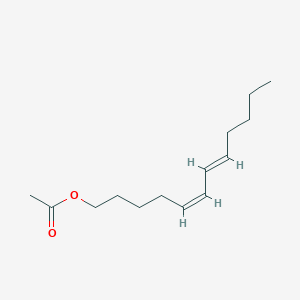

5Z,7E-Dodecadienyl acetate is a chemical compound that belongs to the family of pheromones. It is a colorless liquid with a sweet floral odor that is used by insects for communication purposes. This compound is found in the pheromone gland of many insects, including moths, beetles, and cockroaches. The chemical structure of 5Z,7E-Dodecadienyl acetate consists of a 12-carbon chain with two double bonds and an acetate group.

Wirkmechanismus

The mechanism of action of 5Z,7E-Dodecadienyl acetate in insects involves its binding to specific receptors in the antennae. This binding triggers a series of biochemical reactions that ultimately lead to the release of pheromones by the insect. The pheromones are then detected by other insects of the same species, leading to mating or aggregation behaviors.

Biochemische Und Physiologische Effekte

In addition to its role in insect communication, 5Z,7E-Dodecadienyl acetate has been shown to have biochemical and physiological effects on insects. Studies have shown that exposure to this compound can alter the levels of certain neurotransmitters in the brain, leading to changes in behavior. In addition, exposure to 5Z,7E-Dodecadienyl acetate can affect the levels of certain hormones in the insect's body, leading to changes in development and reproduction.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5Z,7E-Dodecadienyl acetate in lab experiments has several advantages and limitations. One advantage is its specificity for certain insect species, allowing researchers to study the behavior of specific pests. Another advantage is its low toxicity to non-target organisms, making it a safer alternative to traditional insecticides. However, the use of 5Z,7E-Dodecadienyl acetate in lab experiments can be expensive and time-consuming, requiring specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on 5Z,7E-Dodecadienyl acetate. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of its potential use as a tool for pest management in agriculture and forestry. Additionally, researchers may explore the use of 5Z,7E-Dodecadienyl acetate as a model for understanding the role of pheromones in insect communication and behavior.

Synthesemethoden

The synthesis of 5Z,7E-Dodecadienyl acetate can be achieved through various methods. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. Another method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of an aldehyde with a phosphonate ester. Both methods require the use of specialized reagents and conditions to achieve high yields of the desired product.

Wissenschaftliche Forschungsanwendungen

The use of 5Z,7E-Dodecadienyl acetate in scientific research has been primarily focused on its role as a pheromone in insect communication. Studies have shown that this compound is used by many species of moths to attract mates and locate food sources. In addition, researchers have investigated the use of 5Z,7E-Dodecadienyl acetate as a potential insecticide, as it disrupts the mating behavior of certain pest species.

Eigenschaften

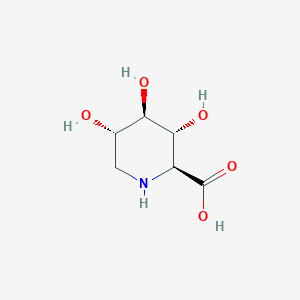

CAS-Nummer |

78350-11-5 |

|---|---|

Produktname |

5Z,7E-Dodecadienyl acetate |

Molekularformel |

C14H24O2 |

Molekulargewicht |

224.34 g/mol |

IUPAC-Name |

[(5Z,7E)-dodeca-5,7-dienyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6+,9-8- |

InChI-Schlüssel |

LILNZTGQAGPWKK-MUIOLIGRSA-N |

Isomerische SMILES |

CCCC/C=C/C=C\CCCCOC(=O)C |

SMILES |

CCCCC=CC=CCCCCOC(=O)C |

Kanonische SMILES |

CCCCC=CC=CCCCCOC(=O)C |

Synonyme |

(E,Z)-5,7-Dodecadien-1-ol Acetate; (5Z,7E)-5,7-Dodecadien-1-ol Acetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)